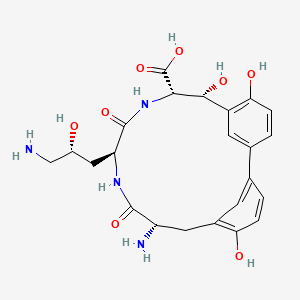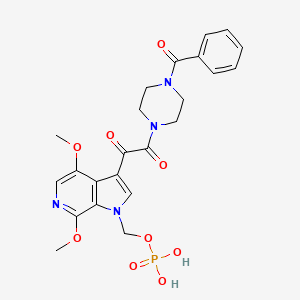
LL AF283alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenomycin A is a novel peptide antibiotic isolated from Streptomyces griseorubiginosus No. 43708.
Wissenschaftliche Forschungsanwendungen
1. Biological Atomic Force Microscopy
Biological atomic force microscopy (AFM) is an emerging interdisciplinary research field. It involves sophisticated instrumentation and specimen preparation methods, applied to a variety of biological subjects. AFM's potential in structural research is significant, offering unique insights into various biological processes (Shao et al., 1996).
2. Surface Biology of DNA
AFM operates on surfaces, which are abundant in living organisms. Its application in DNA research includes studying DNA condensation for gene therapy, DNA mapping and sizing, and contributions to cancer research and nanotechnology. AFM allows for high-resolution imaging and single-molecule mechanics and thermodynamics measurements (Hansma, 2001).
3. Nanomicrobiology
Nanomicrobiology, at the intersection of nanoscience and microbiology, utilizes AFM for high-resolution analysis of microbial cells. It enables observation of membrane proteins and live cells, and application of force spectroscopy for mapping surface properties and measuring cellular interactions at the single-cell and single-molecule levels (Dufrêne, 2008).
4. AFM in Vision Science
In vision science, AFM is used to image the topography of biological materials and probe the mechanical properties of cells and extracellular matrices. It offers insights into cell and protein functions, which are crucial for understanding biological systems (Last et al., 2010).
5. AFM-based Biological Characterization
AFM has been a key platform in biomedical, bioengineering, and drug research fields. It enables mechanical and morphological characterization of live biological systems at multi-scale levels, ranging from molecules to tissues. This comprehensive review also covers key devices, bioimaging, and theoretical models for characterizing the elasticity and viscosity of biomaterials (Liang et al., 2020).
6. AFM in Biomaterials Science
AFM has contributed significantly to biomaterials research, particularly in studying the structure, properties, dynamics, and manipulation of biomaterials surfaces and interfaces. It has been instrumental in understanding the micro and nanostructure, mechanical properties, and dynamic processes at these interfaces (Jandt, 2001).
Eigenschaften
CAS-Nummer |
100296-21-7 |
|---|---|
Produktname |
LL AF283alpha |
Molekularformel |
C23H28N4O8 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)/t13-,15+,16+,19+,20-/m1/s1 |
InChI-Schlüssel |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@H](CN)O)N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Kanonische SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biphenomycin A; LL-AF283alpha; LL AF283alpha; LLAF283alpha; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide](/img/structure/B1667222.png)

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)
![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-](/img/structure/B1667234.png)
![6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid](/img/structure/B1667235.png)
![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)

![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)